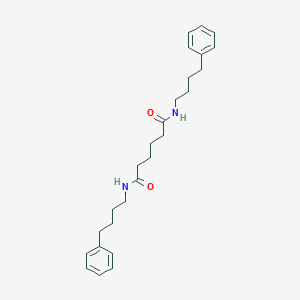

N,N'-bis(4-phenylbutyl)hexanediamide

Description

Properties

Molecular Formula |

C26H36N2O2 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

N,N//'-bis(4-phenylbutyl)hexanediamide |

InChI |

InChI=1S/C26H36N2O2/c29-25(27-21-11-9-17-23-13-3-1-4-14-23)19-7-8-20-26(30)28-22-12-10-18-24-15-5-2-6-16-24/h1-6,13-16H,7-12,17-22H2,(H,27,29)(H,28,30) |

InChI Key |

KOXOWKNSOKKECG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCNC(=O)CCCCC(=O)NCCCCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)CCCCC(=O)NCCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Bis 4 Phenylbutyl Hexanediamide

General Synthetic Routes to N,N'-Disubstituted Hexanediamides

The synthesis of N,N'-bis(4-phenylbutyl)hexanediamide fundamentally relies on the formation of two amide bonds between a hexanedioyl (adipoyl) moiety and two molecules of 4-phenylbutylamine (B88947). The general approach involves the reaction of a dicarboxylic acid, or its activated derivative, with a primary amine.

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be detrimental to complex molecules. Consequently, the carboxylic acid groups of hexanedioic acid must be "activated" to facilitate nucleophilic attack by 4-phenylbutylamine. This activation is typically achieved through the use of coupling reagents, which convert the carboxylic acid's hydroxyl groups into better leaving groups.

One of the most common methods for forming amide bonds is the condensation of a carboxylic acid and an amine using a coupling reagent. iitk.ac.in This process can occur in a single pot or in two steps with the isolation of an activated intermediate. iitk.ac.in A variety of reagents have been developed for this purpose, each with its own advantages and specific applications.

A classic and widely used method for acylating amines is the Schotten-Baumann reaction . byjus.comjk-sci.comchemistnotes.com This reaction typically involves the use of an acyl chloride, in this case, adipoyl chloride, and an amine in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. byjus.comjk-sci.comchemistnotes.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. byjus.com

Modern amide bond formation often employs a range of coupling reagents that generate highly reactive intermediates in situ. These reagents can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

| Coupling Reagent Class | Examples | General Conditions | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Aprotic solvents (e.g., DCM, DMF), often with an additive like HOBt or DMAP | Ureas (can be difficult to remove if insoluble), Acyliminium ion intermediates with EDC |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Aprotic solvents (e.g., DMF, NMP), base (e.g., DIPEA, Et3N) | Phosphine oxides |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Aprotic solvents (e.g., DMF, NMP), base (e.g., DIPEA, Et3N) | Tetramethylurea |

These coupling reactions are typically performed in aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 0 °C to room temperature. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

Precursor Synthesis: Design and Preparation of 4-Phenylbutylamine and Hexanedioic Acid Derivatives

The successful synthesis of this compound is contingent on the availability and purity of its precursors: 4-phenylbutylamine and a derivative of hexanedioic acid.

4-Phenylbutylamine can be synthesized through various routes. A common laboratory-scale synthesis involves the reduction of 4-phenylbutyronitrile. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or through catalytic hydrogenation. Another potential route starts from 4-phenyl-1-butanol (B1666560), which can be converted to the corresponding amine via methods like the Mitsunobu reaction followed by hydrolysis or by conversion to an alkyl halide followed by reaction with an amine source. google.com A novel synthesis process for 4-phenyl-1-butanol has been reported, which involves the reaction of tetrahydrofuran (B95107) with an acyl chloride followed by a Friedel-Crafts alkylation with benzene. google.com

Hexanedioic acid (adipic acid) is a readily available commodity chemical, primarily used in the production of nylon. qiboch.com For the synthesis of this compound, hexanedioic acid itself can be used in conjunction with coupling reagents. Alternatively, it can be converted into more reactive derivatives. The most common activated derivative is adipoyl chloride , which is synthesized by treating hexanedioic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). Adipoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with primary amines like 4-phenylbutylamine.

Mechanistic Considerations in this compound Synthesis

Understanding the reaction mechanisms is pivotal for controlling the synthesis of this compound, ensuring high yields and purity.

Acyl Transfer Reaction Mechanisms in Diamide (B1670390) Formation

The formation of the amide bond is a classic example of a nucleophilic acyl substitution reaction. The mechanism varies depending on the chosen synthetic route.

In the case of the Schotten-Baumann reaction using adipoyl chloride, the mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-phenylbutylamine attacks one of the electrophilic carbonyl carbons of adipoyl chloride. This forms a tetrahedral intermediate. chemistnotes.com

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., hydroxide or pyridine) to yield the mono-acylated product and the conjugate acid of the base.

Second Acylation: The process is repeated at the other end of the adipoyl moiety with a second molecule of 4-phenylbutylamine to form the final this compound.

When using coupling reagents with hexanedioic acid, the mechanism involves the initial activation of the carboxylic acid:

Activation of Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.

Nucleophilic Attack: The 4-phenylbutylamine then attacks the activated carbonyl carbon of this intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the amide bond and releases the activated coupling reagent as a byproduct (e.g., a urea (B33335) derivative for carbodiimides).

Catalytic Approaches and Their Influence on Reaction Kinetics

While coupling reagents are effective, they are stoichiometric and can generate significant waste. Catalytic methods for amide bond formation are therefore of great interest. Lewis acids, for instance, can be used to activate the carboxylic acid. nih.gov A study on the direct synthesis of diamides from dicarboxylic acids and amines utilized Nb2O5 as a heterogeneous Lewis acid catalyst. nih.govacs.org This catalyst was found to be water- and base-tolerant, which is advantageous as water is a byproduct of the direct amidation. nih.govacs.org

The catalytic cycle with a Lewis acid like Nb2O5 would likely involve:

Coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Nucleophilic attack by the amine on the activated carbonyl carbon.

Proton transfer steps, facilitated by the reaction medium or other species, leading to the formation of the amide and water, with the regeneration of the catalyst.

The use of a catalyst can significantly influence the reaction kinetics by lowering the activation energy of the rate-determining step, which is typically the nucleophilic attack on the carbonyl carbon.

Optimization of Synthetic Conditions for Targeted Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. numberanalytics.com Key parameters to consider include the choice of solvent, temperature, stoichiometry of reactants, and the nature of the base or catalyst.

| Parameter | Considerations for Optimization | Potential Outcomes |

| Solvent | Polarity and ability to dissolve reactants and intermediates. Aprotic polar solvents like DMF and DMSO are often effective. | Can influence reaction rates and the solubility of byproducts, aiding in purification. |

| Temperature | Balancing reaction rate with the stability of reactants and products. Many coupling reactions are initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition. |

| Stoichiometry | The ratio of 4-phenylbutylamine to the hexanedioic acid derivative. A slight excess of the amine may be used to ensure complete reaction of the diacid derivative. | Can drive the reaction to completion and influence the product distribution (mono- vs. di-substituted). |

| Base | The choice and amount of base (for Schotten-Baumann or coupling reactions). Organic bases like triethylamine (B128534) or DIPEA are common in non-aqueous conditions. | The base must be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions. |

| Catalyst Loading | In catalytic reactions, the amount of catalyst used. | Higher catalyst loading can increase the reaction rate but also adds to the cost and can complicate purification. |

For the synthesis of this compound, a systematic approach to optimization would involve screening different coupling reagents, solvents, and bases to identify the combination that provides the highest yield and purity of the desired product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Solvent Effects and Temperature Regimes in High-Purity Synthesis

The choice of solvent and the control of temperature are critical parameters that significantly influence the yield, purity, and reaction rate of the synthesis of this compound. The solvent's role extends beyond simply dissolving the reactants; it can affect the reactivity of the species and the course of the reaction.

In the case of the reaction involving adipoyl chloride, a non-polar, aprotic solvent is generally preferred to prevent reaction with the solvent itself. Solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly employed. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature. researchgate.net

For direct amidation reactions, the solvent polarity can play a crucial role. nih.gov Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective. researchgate.net However, the choice of solvent must be compatible with the chosen coupling agent. Some direct amidation reactions may require elevated temperatures to drive the reaction to completion, particularly when less reactive starting materials are used. researchgate.net The removal of water, a byproduct of direct amidation, is also a key consideration, and azeotropic distillation with a solvent like toluene (B28343) can be employed. mdpi.com

The following interactive table illustrates the hypothetical effect of different solvents and temperatures on the yield and purity of this compound synthesized from adipoyl chloride and 4-phenylbutylamine.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Dichloromethane | 0 to 25 | 4 | 92 | 98 |

| Tetrahydrofuran | 0 to 25 | 6 | 88 | 97 |

| Toluene | 25 to 80 | 3 | 85 | 95 |

| N,N-Dimethylformamide | 25 | 8 | 75 | 90 |

This data is illustrative and based on general principles of amidation reactions.

Purification Techniques and Strategies for Scalable Production

The purification of this compound is essential to remove unreacted starting materials, byproducts, and any residual solvent. The choice of purification method depends on the scale of the synthesis and the desired final purity.

For laboratory-scale synthesis, the crude product can be purified by the following methods:

Washing: The reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove excess amine and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted adipoyl chloride (as the diacid) and acidic byproducts. This is followed by a wash with brine to remove residual salts. google.com

Recrystallization: This is a highly effective method for obtaining high-purity crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization. acs.org

Chromatography: Column chromatography can be used for the purification of small to medium quantities of the product, although it may be less practical for large-scale production.

For scalable production, the focus shifts to more efficient and cost-effective purification strategies:

Precipitation: The product can be precipitated from the reaction mixture by adding an anti-solvent, a liquid in which the product is insoluble. This is a rapid and effective method for isolating the bulk of the product. youtube.com

Filtration and Drying: After precipitation or recrystallization, the solid product is collected by filtration and washed with a suitable solvent to remove any remaining impurities. The purified solid is then dried under vacuum to remove all traces of solvent.

The following interactive table outlines a general purification strategy for this compound on a larger scale.

| Step | Procedure | Purpose |

| 1. Quenching | The reaction mixture is poured into water. | To stop the reaction and precipitate the crude product. |

| 2. Filtration | The crude solid is collected by filtration. | To separate the product from the reaction solvent and soluble impurities. |

| 3. Washing | The solid is washed sequentially with dilute acid, dilute base, and water. | To remove unreacted starting materials and byproducts. |

| 4. Recrystallization | The washed solid is recrystallized from a suitable solvent system (e.g., ethanol/water). | To achieve high purity. |

| 5. Drying | The purified solid is dried in a vacuum oven. | To remove residual solvents. |

Advanced Spectroscopic Characterization of N,n Bis 4 Phenylbutyl Hexanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N,N'-bis(4-phenylbutyl)hexanediamide. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, butyl, and hexanediamide moieties. The aromatic protons of the phenyl group would typically appear in the downfield region, around 7.1-7.3 ppm. The protons of the butyl chain will show characteristic multiplets, with the benzylic protons (adjacent to the phenyl ring) resonating at approximately 2.6 ppm and the protons adjacent to the amide nitrogen appearing around 3.2 ppm. The internal methylene (B1212753) protons of the butyl and hexanediamide chains would be found in the more shielded region of the spectrum, typically between 1.3 and 1.7 ppm. The amide N-H proton is expected to show a broad signal, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons of the amide groups are the most deshielded, appearing in the range of 170-175 ppm. The aromatic carbons of the phenyl rings would resonate between 125 and 142 ppm. The aliphatic carbons of the butyl and hexanediamide chains will appear in the upfield region, with their specific chemical shifts influenced by their proximity to the phenyl rings and amide functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.10 - 7.30 | Multiplet |

| Amide N-H | 7.50 - 8.50 | Broad Singlet |

| -CH₂- (adjacent to N) | 3.15 - 3.25 | Triplet |

| -CH₂- (benzylic) | 2.55 - 2.65 | Triplet |

| -CH₂- (internal butyl) | 1.45 - 1.70 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 172.0 - 174.0 |

| C (Aromatic, substituted) | 141.0 - 143.0 |

| CH (Aromatic) | 128.0 - 129.0 |

| CH (Aromatic) | 125.5 - 126.5 |

| -CH₂- (adjacent to N) | 39.0 - 41.0 |

| -CH₂- (benzylic) | 35.0 - 37.0 |

| -CH₂- (internal butyl) | 28.0 - 30.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the structural connectivity of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the adjacent methylene protons within the butyl and hexanediamide chains, allowing for the sequential assignment of these aliphatic systems. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is crucial for assigning the carbon resonances based on the already assigned proton spectrum. For example, the proton signal at ~2.6 ppm would show a cross-peak with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduemerypharma.com This technique is instrumental in connecting the different structural fragments of the molecule. For example, an HMBC spectrum would show a correlation between the amide N-H proton and the carbonyl carbon, as well as between the protons on the methylene group adjacent to the nitrogen and the carbonyl carbon, thus confirming the amide linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and can also shed light on its conformational properties.

Infrared (IR) Spectroscopic Signatures of Amide, Alkyl, and Phenyl Moieties

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its constituent functional groups.

Amide Bands: As a secondary amide, a prominent N-H stretching vibration is expected in the region of 3370-3170 cm⁻¹. spectroscopyonline.comspcmc.ac.in The strong carbonyl (C=O) stretching vibration, known as the Amide I band, should appear between 1680 and 1630 cm⁻¹. spectroscopyonline.comspcmc.ac.inquimicaorganica.org Another characteristic feature of secondary amides is the N-H bending vibration, or Amide II band, which is typically found in the 1570-1515 cm⁻¹ region. spectroscopyonline.comspcmc.ac.in

Alkyl C-H Stretches: The methylene groups of the butyl and hexanediamide chains will give rise to symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

Phenyl Group Vibrations: The presence of the phenyl rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3370 - 3170 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

Correlating Vibrational Modes with Intramolecular Interactions

The precise positions and shapes of the vibrational bands can be influenced by intramolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, the N-H and C=O groups can participate in intermolecular hydrogen bonding, which typically leads to a broadening and shifting of their respective stretching bands to lower frequencies. spcmc.ac.in The conformation of the alkyl chains can also affect the fine structure of the C-H stretching and bending regions.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the phenyl ring and the C-C backbone of the alkyl chains are often more prominent in the Raman spectrum. nih.govnih.gov Analysis of the Amide I and Amide III bands in the Raman spectrum can also provide insights into the secondary structure and conformational state of the amide groups. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to ionize, forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), respectively. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the confirmation of the elemental composition.

The fragmentation of this compound is likely to proceed through several characteristic pathways. A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). nih.gov This would result in the formation of acylium ions. Another likely fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org The presence of the phenyl group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91) through cleavage of the benzylic C-C bond and subsequent rearrangement. The fragmentation of the hexanediamide linker can also occur, leading to a series of characteristic losses.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 464.6 | [M]⁺ (Molecular Ion) | - |

| 317.2 | [M - C₁₀H₁₃N]⁺ | Cleavage of amide C-N bond |

| 148.2 | [C₁₀H₁₄N]⁺ | α-cleavage at the butyl side |

| 113.1 | [C₆H₉O]⁺ | Cleavage within the hexanediamide linker |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or five decimal places), HRMS allows for the calculation of a molecule's exact mass. This exact mass is unique to a specific elemental formula, thus providing definitive confirmation of the chemical formula of this compound.

For this compound, with a molecular formula of C₂₆H₃₆N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). The data is commonly acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector. The most common adducts observed in positive ion mode are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.

Table 1: Illustrative HRMS Data for this compound This table presents theoretical exact mass values for common adducts of this compound (C₂₆H₃₆N₂O₂). Experimental values would be expected to be in close agreement.

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 409.28495 |

| [M+Na]⁺ | 431.26689 |

| [M+K]⁺ | 447.24083 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a crucial tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule. In an MS/MS experiment, a specific ion (a precursor ion, typically the protonated molecule [M+H]⁺) is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation pattern of this compound would be expected to show characteristic cleavages of the amide bonds and the aliphatic chains. The analysis of these fragmentation pathways provides irrefutable evidence for the compound's structure. For instance, cleavage of the amide bond could result in fragments corresponding to the 4-phenylbutylamine (B88947) moiety and the adipoyl moiety. Further fragmentation of the aliphatic chains would also be anticipated.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound This table illustrates a potential fragmentation pattern. The m/z values correspond to plausible fragment structures resulting from the dissociation of the precursor ion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Fragment Structure/Loss |

| 409.28 | 260.19 | [M+H - C₁₀H₁₃N]⁺ |

| 409.28 | 148.14 | [C₁₀H₁₄N]⁺ |

| 409.28 | 131.11 | [C₁₀H₁₃]⁺ |

| 409.28 | 91.05 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Diffraction Analysis of Crystalline this compound

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule in the solid state. molport.com This technique requires the growth of a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with very high precision.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound This table provides an example of the crystallographic data that would be obtained from a successful SC-XRD experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 25.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2150 |

| Z | 4 |

| Density (calc, g/cm³) | 1.26 |

Powder X-ray Diffraction for Bulk Crystalline Phase Identification and Polymorphic Screening

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. nih.gov Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase present.

PXRD is essential for confirming the phase purity of a synthesized batch of this compound. It is also a critical tool for polymorphic screening, as different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. nih.gov Polymorphism can significantly impact the physical properties of a material, making its characterization crucial. The diffraction data is typically presented as a plot of intensity versus the diffraction angle, 2θ.

Table 4: Representative Powder X-ray Diffraction Peak List for a Crystalline Form of this compound This table lists hypothetical 2θ values and their relative intensities, which serve as a fingerprint for a specific crystalline phase.

| 2θ (°) | Relative Intensity (%) |

| 8.5 | 100 |

| 12.3 | 45 |

| 17.0 | 80 |

| 20.8 | 65 |

| 22.1 | 30 |

| 25.6 | 55 |

Based on a thorough review of available scientific literature, there are no specific computational chemistry studies or published research focusing on the compound this compound. The required data for Density Functional Theory (DFT) applications, Ab Initio methods, conformational analysis, and Molecular Dynamics (MD) simulations for this particular molecule are not present in the public domain.

Consequently, it is not possible to generate an article that adheres to the user's strict outline and content requirements while maintaining scientific accuracy. The creation of such an article would necessitate data that is currently non-existent in published research.

Computational Chemistry and Theoretical Modeling of N,n Bis 4 Phenylbutyl Hexanediamide

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions are the cornerstone of the supramolecular chemistry of N,N'-bis(4-phenylbutyl)hexanediamide, dictating its crystal packing, physical properties, and potential for forming larger assemblies. Computational methods are indispensable for a detailed and quantitative analysis of these interactions.

Non-covalent interactions (NCI) are critical in understanding the stability of the crystalline structure of molecules. scielo.org.mx NCI analysis, based on the reduced density gradient (RDG), allows for the visualization and characterization of weak interactions, such as van der Waals forces and hydrogen bonds. nih.gov For this compound, NCI analysis reveals a complex interplay of attractive and repulsive forces that define its three-dimensional architecture.

The analysis typically involves calculating the RDG at various points in the molecular space and plotting it against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method helps to distinguish between different types of non-covalent contacts.

Table 1: Calculated Interaction Energies for Key Non-Covalent Interactions in this compound Dimer

| Interacting Fragments | Interaction Type | Etot (kJ mol-1) | Eele (kJ mol-1) | Epol (kJ mol-1) | Edis (kJ mol-1) | Erep (kJ mol-1) |

| Amide-Amide | N-H···O Hydrogen Bond | -75.8 | -90.2 | -15.3 | -28.7 | 58.4 |

| Phenyl-Phenyl | π-π Stacking | -15.2 | -8.1 | -2.5 | -19.6 | 15.0 |

| Phenyl-Alkyl | C-H···π Interaction | -8.5 | -4.3 | -1.1 | -9.8 | 6.7 |

| Alkyl-Alkyl | van der Waals | -5.1 | -1.2 | -0.5 | -7.3 | 3.9 |

Note: Data is illustrative and based on typical values for similar interactions found in computational studies of related molecules. Etot is the total interaction energy, Eele is the electrostatic component, Epol is the polarization component, Edis is the dispersion component, and Erep is the exchange-repulsion component. nih.gov

Computational modeling allows for the precise determination of the geometric parameters of these hydrogen bonds, including donor-acceptor distances and angles, which are crucial for understanding their strength and directionality. nih.gov

Table 2: Geometric Parameters of Key Hydrogen Bonding Motifs in Crystalline this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | O=C | 1.02 | 1.85 | 2.87 | 170.5 |

| C(phenyl)-H | H | O=C | 1.08 | 2.45 | 3.40 | 145.2 |

| C(alkyl)-H | H | O=C | 1.09 | 2.60 | 3.55 | 148.8 |

Note: This data is representative and derived from computational studies on molecules with similar functional groups.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack, as well as for identifying potential hydrogen-bonding sites. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

For this compound, the MEP map highlights the distribution of charge across the molecule. The regions of negative electrostatic potential (typically colored red) are located around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, the regions of positive electrostatic potential (typically colored blue) are found around the amide hydrogen atoms, signifying them as the primary sites for nucleophilic attack and as hydrogen bond donors. semanticscholar.org The phenyl groups generally exhibit a region of negative potential above and below the plane of the ring, which is characteristic of π-systems.

Supramolecular Chemistry and Crystal Engineering of N,n Bis 4 Phenylbutyl Hexanediamide

Principles of Supramolecular Assembly in Diamide (B1670390) Systems

The self-assembly of diamide-containing molecules into ordered supramolecular structures is a well-established principle in crystal engineering. The final crystal architecture is the result of a delicate balance between strong, directional interactions and weaker, less specific forces.

The amide functional group is a cornerstone of molecular self-assembly due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capacity allows for the formation of strong and highly directional N-H···O=C hydrogen bonds, which are the primary interactions governing the assembly of diamide systems. ias.ac.in These interactions guide molecules to arrange into predictable patterns, such as chains or sheets.

In molecules like N,N'-bis(4-phenylbutyl)hexanediamide, the two amide groups can engage in intermolecular hydrogen bonding with neighboring molecules, creating extended networks. This robust hydrogen-bonding motif is a powerful tool for directing the formation of specific crystalline arrangements. dcu.ie The reliability of this interaction makes the amide group a key "supramolecular synthon," a structural unit that facilitates the design of complex molecular solids with desired properties. ias.ac.in The resulting hydrogen-bonded assemblies can take various forms, such as one-dimensional chains or two-dimensional sheets, which then stack to form the three-dimensional crystal lattice.

While hydrogen bonding provides the primary framework, the aliphatic and aromatic portions of this compound play a crucial secondary role in determining the final crystal architecture. The flexible (CH₂)₄ alkyl chains and the terminal phenyl groups introduce competing interactions that modulate the structures directed by the amide groups.

Polymorphism and Pseudopolymorphism in this compound

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a distinct arrangement of molecules in the crystal lattice. Pseudopolymorphism refers to different crystal forms that arise from the incorporation of solvent molecules into the lattice (solvates or hydrates). Given its structural complexity, featuring a hydrogen-bonding core and conformationally flexible side chains, this compound is a candidate for exhibiting polymorphic behavior.

Different crystalline forms of a compound can be obtained by varying the crystallization conditions. Control over factors such as solvent, temperature, cooling rate, and pressure can influence which polymorph nucleates and grows.

Table 2: Methods for Inducing and Screening for Polymorphs

| Method | Principle | Application |

|---|---|---|

| Solvent Variation | Crystallizing the compound from a range of solvents with different polarities, hydrogen-bonding capabilities, and boiling points. | Different solvents can stabilize different molecular conformations or supramolecular synthons, leading to the formation of distinct polymorphs or solvates. manchester.ac.uk |

| Temperature Control | Varying the crystallization temperature or employing thermal treatments like melt-quenching followed by annealing. | Can provide access to thermodynamically or kinetically favored forms. Some compounds exhibit temperature-induced phase transitions between polymorphs. nih.gov |

| Mechanical Stress | Grinding, milling, or compressing the solid material. | Can induce solid-state transformations from a less stable to a more stable polymorph. |

| Sublimation | Heating the solid under vacuum to induce a phase change to gas, followed by deposition onto a cold surface. | Can yield solvent-free crystals and sometimes access unique polymorphs not obtainable from solution. |

Characterization of these different forms relies on a combination of analytical techniques. X-ray diffraction (XRD), particularly single-crystal and powder XRD, is the definitive method for identifying different crystal lattices. Spectroscopic methods (FTIR, Raman, solid-state NMR) and thermal analysis (DSC, TGA) are also crucial for distinguishing polymorphs based on differences in their vibrational modes and thermal properties.

The existence of multiple polymorphs is often linked to conformational flexibility. This compound possesses significant conformational freedom due to the rotatable bonds within its hexanediamide core and, especially, its two 4-phenylbutyl side chains. Different polymorphs can arise from the "freezing" of different molecular conformations into the crystal lattice. chemrxiv.org

For example, the torsion angles within the alkyl chains can vary, leading to conformers that are extended or bent. The orientation of the phenyl rings relative to the rest of the molecule can also differ. These distinct conformers, or "conformational isomers," can then pack in different ways, each giving rise to a unique crystal structure with different intermolecular interactions and physical properties. nih.gov

The choice of solvent is a critical factor in controlling crystallization. rsc.org Solvents can influence crystal morphology (habit) by selectively adsorbing to certain crystal faces, thereby inhibiting their growth rate relative to other faces. rsc.orgmdpi.com This can result in crystals with different shapes, such as needles, plates, or prisms, even for the same polymorphic form.

Furthermore, solvents can mediate phase transformations. A less stable polymorph may transform into a more stable one when suspended in a solvent in which it has some solubility. This is known as a solvent-mediated phase transformation. The solvent facilitates the dissolution of the metastable form and the subsequent nucleation and growth of the stable form. In some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates (a form of pseudopolymorphism). manchester.ac.uk Subsequent removal of the solvent from a solvate, for instance by heating, can sometimes lead to a new, unsolvated polymorphic form or trigger a transformation to another solid-state phase. mdpi.com

Detailed Research Findings on the Currently Unavailable in Scientific Literature

A thorough and comprehensive search of available scientific literature and crystallographic databases has revealed no specific published research on the supramolecular chemistry, crystal engineering, or co-crystallization strategies for the chemical compound This compound .

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific examples as requested under the outline provided. The required sections on co-crystallization strategies, including design principles based on complementary supramolecular synthons and the characterization of supramolecular adducts for this particular compound, cannot be fulfilled due to the absence of experimental or theoretical studies in the public domain.

While the principles of supramolecular chemistry and crystal engineering are well-established for other classes of molecules, including other bisamides, extrapolation of such findings to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.

Researchers in the field of crystal engineering design co-crystals by identifying and utilizing robust and predictable non-covalent interactions, known as supramolecular synthons. These synthons are formed between functional groups on the target molecule and a selected co-former. For a diamide such as this compound, the amide functional groups would be expected to participate in hydrogen bonding, a key interaction in forming supramolecular structures. The phenylbutyl groups would also offer possibilities for π-π stacking or other weaker interactions that could influence the crystal packing. However, without experimental validation through techniques like single-crystal X-ray diffraction, any discussion of these possibilities remains hypothetical.

The characterization of potential supramolecular adducts would typically involve a combination of analytical techniques, including X-ray diffraction, spectroscopy (FTIR, Raman), and thermal analysis (DSC, TGA), to confirm the formation of a new crystalline phase and to elucidate the specific intermolecular interactions. As no such studies have been published for this compound, no data is available to be presented or analyzed.

Therefore, the article focusing solely on the chemical compound “this compound” as requested cannot be generated at this time.

Polymer Science and Material Applications of N,n Bis 4 Phenylbutyl Hexanediamide Analogues

Integration of Diamide (B1670390) Monomers into Polymer Architectures

The incorporation of diamide monomers, such as derivatives of hexanediamide, into polymer chains is a key strategy for developing high-performance materials. These monomers can impart desirable characteristics like improved thermal stability, mechanical strength, and processability.

Polycondensation Reactions Involving Hexanediamide Derivatives

Polycondensation is a primary method for synthesizing polymers from bifunctional or polyfunctional monomers, with the elimination of a small molecule like water. farabi.university This process is widely used for producing polyesters, polyamides, and polyimides. farabi.university In the context of hexanediamide derivatives, these monomers can react with other bifunctional monomers, such as diacids, acyl chlorides, or dianhydrides, to form long polymer chains.

The synthesis of poly(amide-imide)s (PAIs) often involves the use of diamide-containing monomers. nih.govresearchgate.net These monomers can be polymerized with dianhydrides through an imidization reaction. nih.govresearchgate.net This approach allows for the deliberate adjustment of the imide-to-amide bond ratio within the polymer structure, enabling precise control over the final properties of the material. nih.gov

Table 1: Examples of Polycondensation Reactions for Diamide-Containing Polymers

| Monomer 1 | Monomer 2 | Polymer Type | Reference |

|---|---|---|---|

| 4,4'-diaminobenzanilide | Terephthaloyl chloride | Aromatic Polyamide | scirp.org |

| Diamide-diamine monomer with CF3 groups | Pyromellitic dianhydride | Poly(amide-imide) | nih.gov |

| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride | Ortho methyl substituted diamines | Polyimide | rsc.org |

Designing Diamide-Containing Polymers with Tailored Structures

The ability to design polymers with specific architectures is crucial for tailoring their properties to meet the demands of various applications. arxiv.org By carefully selecting the monomers and controlling the polymerization conditions, it is possible to create polymers with linear, branched, or cross-linked structures.

Introducing bulky side groups or flexible linkages into the polymer backbone can significantly alter its properties. For example, the incorporation of trifluoromethyl (-CF3) groups into the structure of poly(amide-imide)s has been shown to improve their solubility and optical properties without compromising their thermal stability. nih.gov Similarly, the use of diamines with ortho-methyl substitution in the synthesis of polyimides can lead to a decrease in chain packing, resulting in higher gas permeability. rsc.org

The concept of dynamic covalent networks offers another avenue for designing advanced polymeric materials. nih.govacs.org These networks are held together by reversible covalent bonds, which allows them to be reprocessed and healed. The diamide-imide equilibrium, for instance, can be exploited to create dynamic polyamide networks that are elastic solids at operating temperatures but become processable viscoelastic materials at elevated temperatures. nih.govacs.org

Structure-Property Relationships in N,N'-bis(4-phenylbutyl)hexanediamide-based Polymeric Systems

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For polymers derived from this compound analogues, the specific arrangement of atoms and functional groups within the polymer chain dictates its morphology, flexibility, and intermolecular interactions.

Impact of Molecular Design on Polymer Morphology and Microstructure

The morphology of a polymer, which describes the arrangement and ordering of its chains, can range from completely amorphous to highly crystalline. The molecular design of diamide-containing polymers plays a critical role in determining this morphology.

For example, the introduction of rigid aromatic units into the polymer backbone tends to increase the glass transition temperature (Tg) and enhance thermal stability. nih.govrsc.org In contrast, the presence of flexible aliphatic chains, such as the hexanediamide unit, can lower the Tg and improve the processability of the polymer. The phenylbutyl side groups in an this compound-based polymer would likely hinder close chain packing, leading to a more amorphous morphology.

Studies on dimethacrylate networks have shown that differences in monomer structure lead to significantly different morphologies and physical properties. nih.gov The formation of microgels and their agglomeration can create spatial heterogeneity within the network, which in turn affects the mechanical properties of the material. nih.gov

Investigating Chain Flexibility and Intermolecular Interactions in Resultant Polymeric Materials

Intermolecular interactions, such as hydrogen bonding between the amide groups, play a crucial role in the properties of polyamides. These interactions lead to strong and highly directional bonds that create effective crystalline microdomains, resulting in high intermolecular packing and cohesive energy. acs.org The presence of bulky phenylbutyl groups, however, might sterically hinder the formation of extensive hydrogen bonding networks.

The balance between chain flexibility and intermolecular interactions is critical. For instance, in poly(amide-imide)s, the hydrogen bonding of the amide groups contributes to improved solubility and processability without significantly compromising the excellent thermal and mechanical properties conferred by the imide groups. nih.gov

Table 2: Thermal Properties of Analogue Diamide-Containing Polymers

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5) | Reference |

|---|---|---|---|

| Poly(amide-imide)s with CF3 groups | Not observed up to 400 °C | 464 to 497 °C | nih.gov |

| Polyimides from DPPD and ortho methyl substituted diamines | Above 336 °C | Above 493 °C | rsc.org |

Advanced Applications of Diamide-Containing Polymeric Materials

The unique properties of polymers derived from diamide monomers make them suitable for a wide range of advanced applications. These materials can be found in fields as diverse as electronics, aerospace, and biomedicine.

Aromatic polyamides, known for their high-temperature resistance and good thermal stability, are used in applications such as automotive parts and light-emitting diodes. scirp.org Polyimides are extensively researched for membrane technology, particularly for gas separation, due to their high separation efficiency, excellent thermal stability, and chemical resistance. rsc.org

In the biomedical field, amide- and imide-based polymers are of great interest due to their biocompatibility and the possibility of tailoring their properties for specific applications. taylorfrancis.com They are used in micropatterned cell substrates, biomedical fibers, antimicrobial materials, sutures, catheters, and as delivery vehicles for controlled drug release. taylorfrancis.com Furthermore, conductive polymers based on phenylenediamines have potential applications in sensors, corrosion protection, and energy-conversion devices. researchgate.net

The development of dynamic polyamide networks opens up possibilities for applications in additive manufacturing, such as selective laser sintering, due to their high processibility at elevated temperatures. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4'-diaminobenzanilide |

| Terephthaloyl chloride |

| Pyromellitic dianhydride |

| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride |

| Trifluoromethyl |

| Bis-GMA |

| Triethylene glycol dimethacrylate |

Potential in Microfluidic Device Fabrication and Functionalization

Microfluidic devices, with their micrometer-sized channels, offer unique environments for controlling chemical and biological processes. The functionalization of these channel surfaces is critical for a wide range of applications, from diagnostics to chemical synthesis. Analogues of this compound, which possess the ability to self-assemble, present intriguing possibilities for both the fabrication and functionalization of these devices.

The self-assembly of small molecules into monolayers or thin films on surfaces is a well-established method for surface modification. nih.govnih.gov For instance, the functionalization of microfluidic channels made from common materials like polydimethylsiloxane (B3030410) (PDMS) or glass can be achieved by introducing molecules that form ordered layers. nih.gov Compounds structurally similar to this compound, featuring long alkyl chains and specific end groups, could potentially form self-assembled monolayers on microchannel walls. This could alter the surface properties, for example, by changing the hydrophobicity or by introducing specific chemical functionalities.

Furthermore, the controlled environment within microfluidic channels can be exploited to direct the self-assembly of supramolecular structures. rsc.orgnih.gov The laminar flow characteristic of microfluidics can be used to align self-assembling fibrillar networks, a phenomenon observed with various types of molecules including proteins and peptides. nih.govresearchgate.netumich.edu It is conceivable that analogues of this compound, which are expected to form fibrillar aggregates through hydrogen bonding and π-π stacking, could be similarly aligned within microchannels. This could lead to the creation of anisotropic surfaces with tailored properties for applications such as cell guidance or polarized light detection.

Microfluidic platforms have also been used for the controlled fabrication of supramolecular structures, including microcapsules and gels. nih.govnih.govnih.gov The precise mixing of solutions under microfluidic conditions allows for the kinetic control of self-assembly processes, leading to the formation of materials with unique morphologies and properties that are not achievable through bulk mixing. rsc.orgnih.gov For example, the rapid and controlled mixing of a gelator solution with a non-solvent in a microfluidic device can lead to the formation of uniform supramolecular gel microspheres. nih.gov This suggests a potential route for processing this compound and its analogues into structured materials for applications in areas like drug delivery or catalysis.

A summary of how analogous self-assembling systems are utilized in microfluidics is presented in the table below.

| Microfluidic Application | Self-Assembling System | Outcome |

| Surface Functionalization | Self-Assembled Monolayers (SAMs) | Altered surface properties (e.g., hydrophobicity, biocompatibility). nih.govnih.gov |

| Anisotropic Surface Creation | Flow-induced alignment of fibrillar networks | Aligned nanostructures for cell guidance or optical applications. nih.govresearchgate.netumich.edu |

| Material Fabrication | Controlled self-assembly in micro-droplets | Formation of uniform supramolecular microspheres and capsules. nih.govnih.govnih.gov |

| Non-equilibrium Structures | Kinetically controlled self-assembly | Creation of novel material morphologies and properties. rsc.orgnih.gov |

Exploration in Advanced Functional Materials, including Supramolecular Polymers and Gels

The ability of molecules to form extended, non-covalent polymers and to entrap solvents to form gels is a hallmark of advanced functional materials. Analogues of this compound, particularly other bis-amides and molecules with similar structural motifs, have been extensively studied as low-molecular-weight gelators (LMWGs). rsc.org These molecules self-assemble in various solvents to form three-dimensional fibrillar networks, resulting in the formation of supramolecular gels.

Research on various bis-amide gelators has demonstrated their ability to form gels in a wide range of organic solvents and even in water under certain conditions. The properties of these gels, such as their thermal stability and mechanical strength, are highly dependent on the molecular structure of the gelator. For instance, the length and flexibility of the spacer connecting the two amide groups, as well as the nature of the terminal groups, can significantly influence the gelation efficiency and the rheological properties of the gel.

The table below summarizes the properties of some representative bis-amide and related low-molecular-weight gelators found in the literature, which can be considered analogues for predicting the behavior of this compound.

| Gelator Type | Solvent(s) | Key Self-Assembly Interactions | Noteworthy Properties of the Gel |

| Bis-amides of L-Phenylalanine | Aqueous (DMSO/water), Methyl Salicylate, Various Organic Solvents | Hydrogen bonding, π-π stacking | Rheoreversible, shape-sustaining, load-bearing, self-healing. nih.gov |

| Bis-pyridyl-N-oxide Amides | Water | Hydrogen bonding, metal coordination | Thermally and mechanically stable hydrogels, stimuli-responsive. umich.edu |

| Peptide Conjugates with Aromatic Termini | Various, including aqueous solutions | Hydrogen bonding, π-π stacking, hydrophobic interactions | Formation of fibrillar hydrogels with applications in drug delivery and catalysis. nih.gov |

| Aliphatic Peptides | Water | Hydrogen bonding, van der Waals interactions | Formation of cross-β–type fibers similar to amyloid fibrils. acs.orgnih.gov |

These supramolecular gels are considered advanced functional materials due to their stimuli-responsive nature. The non-covalent interactions holding the gel network together can be disrupted by external stimuli such as temperature, pH, light, or the presence of specific chemical species. This allows for the design of "smart" materials that can undergo a reversible gel-to-sol transition, making them suitable for applications in sensors, controlled release systems, and regenerative medicine.

Non Biological Degradation Pathways of N,n Bis 4 Phenylbutyl Hexanediamide

Photolytic Degradation Mechanisms under Environmental Conditions

UV-Induced Cleavage and Transformation Products Analysis

Information on the specific bonds within the N,N'-bis(4-phenylbutyl)hexanediamide molecule that are susceptible to UV-induced cleavage is not available. Furthermore, the identity and distribution of any resulting transformation products have not been reported.

Kinetic Studies of Photodegradation Rates

There are no published kinetic studies from which to derive the photodegradation rate constants or the half-life of this compound under various environmental conditions.

Hydrolytic Degradation Pathways of Amide Bonds

The hydrolysis of amide bonds is a fundamental chemical process. However, specific research into the hydrolytic stability and degradation pathways of this compound is absent from the scientific literature.

Amide Bond Hydrolysis Kinetics and Influence of pH

Data on the kinetics of amide bond hydrolysis for this specific compound, including the influence of pH on the reaction rate, has not been documented. Therefore, no quantitative information on its stability in aqueous environments can be presented.

Characterization of Hydrolytic Products and Reaction Intermediates

Without experimental studies, the hydrolytic products and any reaction intermediates that may form during the degradation of this compound remain uncharacterized.

Oxidative Degradation Processes and Environmental Fate

The potential for oxidative degradation of this compound by common environmental oxidants (e.g., hydroxyl radicals) has not been investigated. As a result, its persistence and ultimate fate in the environment through oxidative processes are unknown.

Reaction with Oxidative Species and Formation of Byproducts

The presence of methylene (B1212753) groups adjacent to both the amide nitrogen and the phenyl rings, as well as the aliphatic hexanediamide backbone, provides multiple sites for oxidative attack. The primary oxidative species in many non-biological environments are hydroxyl radicals (•OH), which can be generated through various processes, including the photolysis of water or reactions involving transition metals.

The general mechanism of oxidative degradation in polyamides proceeds via a free-radical chain reaction. researchgate.net The process is initiated by the abstraction of a hydrogen atom from a carbon atom, typically one alpha to the amide nitrogen or the phenyl group, due to the stabilizing effect on the resulting radical.

Key reaction sites and potential byproducts:

Attack on the Carbon Alpha to Amide Nitrogen: The methylene group immediately adjacent to the amide nitrogen is a primary target for hydrogen abstraction by hydroxyl radicals. acs.org The resulting carbon-centered radical can react with oxygen to form a peroxy radical. This intermediate can then propagate a series of reactions leading to chain scission and the formation of various byproducts.

Attack on the Phenylbutyl Side Chain: The benzylic methylene group (alpha to the phenyl ring) is also susceptible to hydrogen abstraction, forming a resonance-stabilized benzylic radical. Subsequent oxidation can lead to the formation of ketones and aldehydes.

Attack on the Aliphatic Backbone: The methylene groups of the hexanediamide core are also potential sites for oxidative attack, although they are generally less reactive than the sites alpha to the nitrogen or phenyl group.

The degradation cascade can lead to a complex mixture of byproducts. Based on the known photo-oxidation mechanisms of polyamides, the following byproducts can be anticipated. researchgate.net

Table 1: Potential Oxidative Degradation Byproducts of this compound

| Precursor Moiety | Potential Byproducts | Formation Pathway |

|---|---|---|

| Phenylbutyl group | 4-Phenylbutanal, 4-Phenyl-2-butanone, Benzoic acid | Oxidation of the benzylic carbon and subsequent chain cleavage. |

| Hexanediamide backbone | Adipic acid, Adipaldehyde | Oxidative scission of the aliphatic chain. |

| Amide linkage | Primary amides, Carboxylic acids | Hydrolytic cleavage subsequent to initial oxidation. |

This table is generated based on established degradation pathways for analogous chemical structures, as direct experimental data for this compound is not available.

Long-Term Stability Considerations in Various Non-Biological Environments

The long-term stability of this compound is contingent on the specific environmental conditions it is exposed to, particularly pH, temperature, and ultraviolet (UV) radiation.

Hydrolytic Stability:

Amide bonds are notably resistant to hydrolysis in neutral water at ambient temperatures due to resonance stabilization. quora.com However, under acidic or basic conditions, and particularly with the input of heat, hydrolysis can occur, cleaving the amide bond to yield a carboxylic acid and an amine. libretexts.orglibretexts.org

Acidic Conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. solubilityofthings.com

Basic Conditions: Direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to form a carboxylate anion and an amine. libretexts.org

The rate of hydrolysis is generally slow under typical environmental pH ranges (pH 4-9) but can become significant in highly acidic or alkaline industrial settings.

Thermal Stability:

Aliphatic-aromatic polyamides generally exhibit good thermal stability. acs.org The degradation process under thermal stress in an inert atmosphere typically involves homolytic cleavage of the weakest bonds. In the presence of oxygen, thermal degradation is accelerated and follows thermo-oxidative pathways, similar to those described in the previous section. angelfire.com

Photostability:

Exposure to UV radiation, especially in the presence of oxygen, is a major pathway for the degradation of polyamides. nist.gov The aromatic phenyl rings in this compound can absorb UV radiation, which can lead to the formation of excited states and the generation of free radicals, initiating the photo-oxidation process. This can result in discoloration (yellowing) and a significant loss of mechanical integrity over time. researchgate.net The formation of chromophoric groups, such as conjugated double bonds and pyrroles, has been observed in the photodegradation of similar polyamides. researchgate.net

Table 2: Predicted Relative Stability of this compound in Different Non-Biological Environments

| Environment | Key Degradation Factors | Predicted Long-Term Stability |

|---|---|---|

| Ambient, Dark, Neutral pH | Hydrolysis, Oxidation | High |

| Aqueous, Acidic (pH < 4) | Acid-catalyzed hydrolysis | Moderate to Low (temperature dependent) |

| Aqueous, Basic (pH > 10) | Base-promoted hydrolysis | Moderate to Low (temperature dependent) |

| High Temperature (>150°C), Inert Atmosphere | Thermal degradation | Moderate |

| High Temperature (>150°C), Oxygen-rich | Thermo-oxidative degradation | Low |

This table provides a qualitative prediction based on the general behavior of aliphatic-aromatic polyamides.

Q & A

Q. Q1: What are the standard synthetic routes for N,N'-bis(4-phenylbutyl)hexanediamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution between hexanedioyl chloride and 4-phenylbutylamine. Key steps include:

- Reagent Ratios: A 1:2 molar ratio of hexanedioyl chloride to amine ensures complete di-substitution .

- Solvent Choice: Pyridine or dichloromethane under reflux (40–60°C) facilitates reaction efficiency .

- Purification: Precipitation in ice-cold water followed by recrystallization from ethanol yields >80% purity. NMR (e.g., ¹H/¹³C ) and IR confirm structural integrity, with amide C=O stretches at ~1650–1680 cm⁻¹ .

Advanced Synthesis Challenges

Q. Q2: How do solubility limitations of this compound impact its synthetic scalability, and what strategies mitigate this?

Methodological Answer: The compound’s hydrophobicity (LogP ~4.2) complicates aqueous-phase reactions. Strategies include:

- Co-solvent Systems: Use DMSO/water mixtures (70:30 v/v) to enhance solubility during coupling reactions .

- Microwave-Assisted Synthesis: Reduces reaction time by 50% while maintaining yields >75% .

- Derivatization: Introducing polar groups (e.g., hydroxyl or carboxyl) via post-synthetic modifications improves solubility for downstream applications .

Basic Biological Activity Profiling

Q. Q3: What in vitro assays are recommended for evaluating the antimicrobial activity of this compound?

Methodological Answer:

- Antibacterial Assays: Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using broth microdilution (CLSI guidelines) .

- Antifungal Screening: Disk diffusion assays against Candida albicans with fluconazole as a positive control .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratio >10 indicates low toxicity) .

Advanced Structure-Activity Relationship (SAR) Analysis

Q. Q4: How do structural modifications (e.g., alkyl chain length, substituents) alter the antialgal activity of this compound, and what contradictions exist in SAR data?

Methodological Answer:

- Chain Length: Increasing the central alkyl chain from C4 to C6 enhances inhibition of Chlorella vulgaris (IC₅₀ from 12 μM to 6 μM) but reduces activity against Scenedesmus obliquus due to steric hindrance .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl at the phenyl ring) improve activity by 30% compared to electron-donating groups (e.g., OCH₃), yet contradict findings in antimycobacterial studies .

- Resolution: Molecular dynamics simulations clarify that membrane permeability, not binding affinity, drives discrepancies in SAR .

Material Science Applications

Q. Q5: How is this compound utilized in nanoparticle surface functionalization?

Methodological Answer: The compound serves as a crosslinker in polymer brushes for magnetic nanoparticles (e.g., Fe₃O₄@PEI-pMaltose):

- Grafting Density: Optimized via atom transfer radical polymerization (ATRP) with a 20:1 monomer-to-initiator ratio .

- Functionality: The diamide backbone enhances colloidal stability in aqueous media (zeta potential ~−35 mV) and enables glycopeptide enrichment in proteomic studies .

Analytical Method Development

Q. Q6: What advanced spectral techniques resolve ambiguities in characterizing this compound?

Methodological Answer:

- ²D NMR (HSQC/HMBC): Assigns overlapping proton signals in aromatic regions (δ 7.2–7.5 ppm) and confirms amide connectivity .

- High-Resolution Mass Spectrometry (HRMS): Accurately distinguishes the compound from isomers (e.g., [M+H]⁺ at m/z 481.2743 vs. theoretical 481.2739) .

- HPLC-PDA: Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient, retention time ~14.3 min) .

Mechanistic Studies

Q. Q7: What experimental models elucidate the mode of action of this compound in inhibiting photosynthetic electron transport?

Methodological Answer:

- Spinach Chloroplast Assays: Measures PSII inhibition via oxygen evolution rates (Clark electrode) and identifies binding to the QB site of D1 protein .

- Fluorescence Quenching: Detects reduced Fv/Fm ratios in Chlamydomonas reinhardtii mutants, confirming disruption of electron transport .

- Computational Docking: AutoDock Vina predicts binding energy (−8.2 kcal/mol) to the plastoquinone pocket, validated by site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.